4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP and is synthesized using a specific method. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol is not fully understood. However, research suggests that the compound may inhibit the production of pro-inflammatory cytokines, which play a role in the development of neurodegenerative diseases. Additionally, the compound may also have antioxidant properties, which could protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
Research has shown that this compound has several biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various animal models. Additionally, the compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol in lab experiments is its ability to cross the blood-brain barrier. This property makes the compound a potential drug delivery system for treating neurodegenerative diseases. Additionally, the compound's anti-inflammatory and antioxidant properties make it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its cost and availability.
Future Directions
There are several potential future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol. One potential direction is to study the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, researchers could investigate the compound's potential as a drug delivery system for delivering drugs across the blood-brain barrier. Finally, researchers could explore the compound's potential as a tool for studying the mechanisms of neurodegenerative diseases.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol has potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have studied the compound's potential as an anti-inflammatory agent and a possible treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)pyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6-3-7(2)12(11-6)8-4-10-5-9(8)13/h3,8-10,13H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJAXKLNZUYBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CNCC2O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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